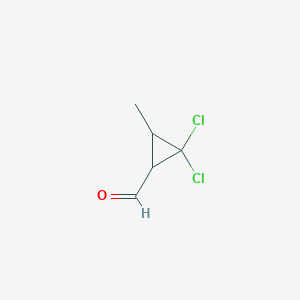
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde: is an organic compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of two chlorine atoms and a methyl group attached to a cyclopropane ring, with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of an alkene with a dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The resulting dichlorocyclopropane can then be oxidized to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: 2,2-Dichloro-3-methylcyclopropane-1-carboxylic acid.
Reduction: 2,2-Dichloro-3-methylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
- 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
- 2,2-Dichloro-1-methylcyclopropanecarboxylate
Comparison: 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts different reactivity compared to similar compounds with carboxylic acid or ester groups.
Propiedades
Número CAS |
57976-71-3 |
|---|---|
Fórmula molecular |
C5H6Cl2O |
Peso molecular |
153.00 g/mol |
Nombre IUPAC |
2,2-dichloro-3-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H6Cl2O/c1-3-4(2-8)5(3,6)7/h2-4H,1H3 |
Clave InChI |
JBYQAVVRJFAUIR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1(Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


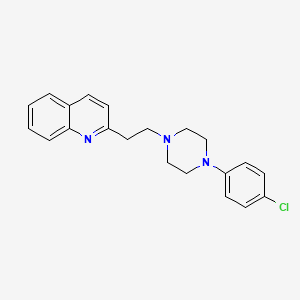
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
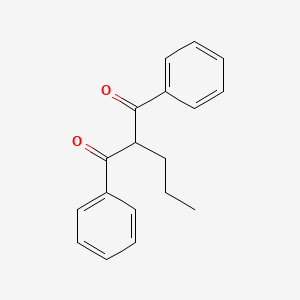
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
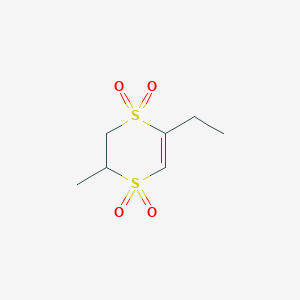
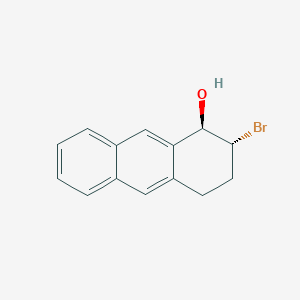
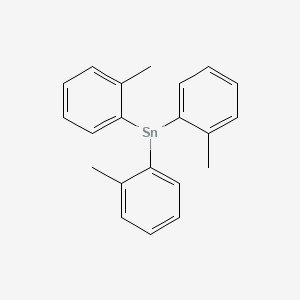
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
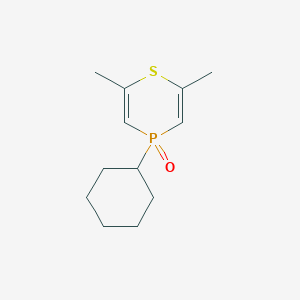
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
